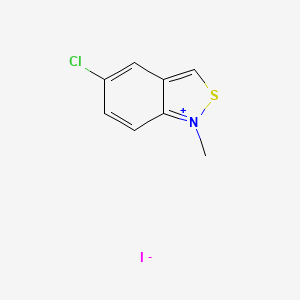
5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 1st position of the benzothiazole ring, with an iodide ion as a counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide typically involves the reaction of 5-chloro-2-mercaptobenzothiazole with methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone or acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5th position can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of 5-substituted benzothiazoles.
Oxidation: Formation of benzothiazole sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiazoles.
Scientific Research Applications
5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research in drug development.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylbenzothiazole
- 1-Methyl-2,1-benzothiazol-1-ium iodide
- 5-Chloro-1-methylimidazole
Uniqueness
5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methyl group on the benzothiazole ring, along with the iodide counterion, makes it particularly useful in various synthetic and research applications.
Properties
CAS No. |
50609-27-3 |
|---|---|
Molecular Formula |
C8H7ClINS |
Molecular Weight |
311.57 g/mol |
IUPAC Name |
5-chloro-1-methyl-2,1-benzothiazol-1-ium;iodide |
InChI |
InChI=1S/C8H7ClNS.HI/c1-10-8-3-2-7(9)4-6(8)5-11-10;/h2-5H,1H3;1H/q+1;/p-1 |
InChI Key |
FRXFHHOBYLFWKG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=CC(=CC2=CS1)Cl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



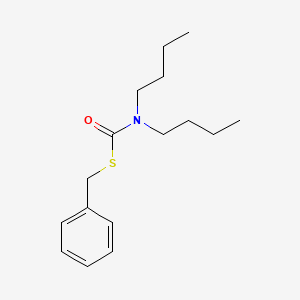
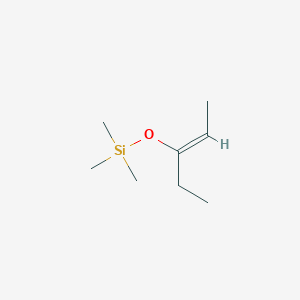
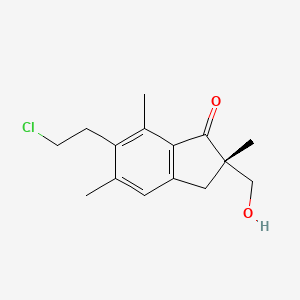
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)

![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
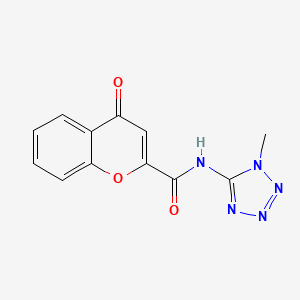
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
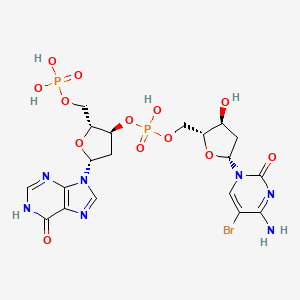
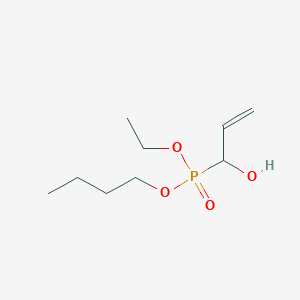
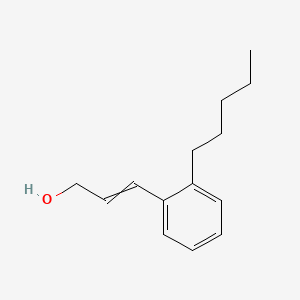
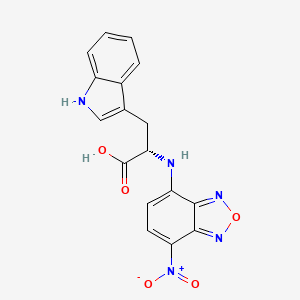
![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)
